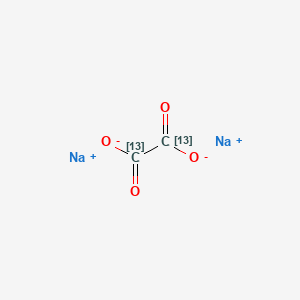

Sodium oxalate-13C2

Description

Strategic Design Considerations for Carbon-13 Isotopic Labeling in Molecular Probes

The design of carbon-13 (¹³C) labeled molecular probes is a critical aspect of modern metabolic research, enabling scientists to track the fate of specific molecules within complex biological systems. The strategic placement of ¹³C atoms within a molecule is paramount for obtaining meaningful data. Depending on the research question, labeling can be uniform, with all carbons in the molecule replaced by ¹³C, or it can be site-specific, targeting particular positions. sigmaaldrich.com

Several factors influence the design of these probes. The choice of which carbon atom(s) to label depends on the metabolic pathway under investigation. For instance, to study a specific enzymatic reaction, it is often advantageous to label the carbon atom directly involved in the bond-breaking or bond-forming step. This allows for the direct monitoring of the reaction rate and mechanism. researchgate.net

The analytical technique to be used also plays a crucial role in the design of the probe. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two primary methods for detecting ¹³C-labeled compounds. frontiersin.org For MS-based studies, the key consideration is the mass shift introduced by the ¹³C label, which allows for the differentiation of the labeled molecule from its unlabeled counterpart. In NMR spectroscopy, the ¹³C nucleus itself is detected, providing detailed information about the chemical environment of the labeled carbon and its neighbors. frontiersin.org

Furthermore, for in vivo applications, the stability of the label is a critical consideration. The ¹³C label must remain attached to the molecule of interest throughout the metabolic process being studied. The development of hyperpolarized ¹³C probes, which have a greatly enhanced NMR signal, has opened up new possibilities for real-time in vivo metabolic imaging. chemrxiv.orgnih.gov The design of these probes requires careful consideration of factors that affect the spin-lattice relaxation time (T1), which determines the lifetime of the hyperpolarized signal. chemrxiv.orgresearchgate.net

Historical Development and Evolution of Oxalate (B1200264) Tracing Methodologies

The study of oxalate and its role in biological and environmental systems has a long history, with analytical methods evolving significantly over time. Early methods for oxalate quantification were often based on precipitation and titration techniques. scielo.br For instance, the potassium permanganate (B83412) titration method has been a common approach for determining total oxalate content in food samples. scielo.br

Over the past four decades, a diverse array of more sophisticated methods for detecting and quantifying oxalate has emerged. nih.govnih.gov These include spectrophotometry, spectrofluorimetry, and various forms of chromatography. mdpi.com Gas chromatography (GC) and high-performance liquid chromatography (HPLC) have become particularly important for separating and quantifying oxalate from complex matrices. mdpi.com

The advent of mass spectrometry (MS) coupled with chromatography has revolutionized oxalate analysis, offering high sensitivity and specificity. nih.gov The use of isotopically labeled internal standards, such as Sodium oxalate-¹³C₂, has been instrumental in improving the accuracy and precision of these methods. nih.gov By adding a known amount of the labeled standard to a sample, researchers can correct for losses during sample preparation and analysis, leading to more reliable quantification. nih.gov

More recently, enzymatic assays utilizing oxalate oxidase have been developed. These assays are based on the enzymatic degradation of oxalate, which produces hydrogen peroxide that can be detected using various methods. nih.gov Electrochemical methods and indicator displacement-based assays have also been introduced, further expanding the analytical toolbox for oxalate research. nih.govnih.gov The continued development of these diverse analytical techniques has been crucial for advancing our understanding of the multifaceted roles of oxalate in health, disease, and the environment. nih.govresearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2/i1+1,2+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCPFRVNHGOPAG-BQTCFENJSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([13C](=O)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583973 | |

| Record name | Disodium (~13~C_2_)ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.984 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260429-91-2 | |

| Record name | Disodium (~13~C_2_)ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 260429-91-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sodium Oxalate 13c2

Precursor Synthesis and Isotopic Enrichment of Oxalic Acid-13C2

The foundational step in producing Sodium Oxalate-13C2 is the synthesis of its precursor, Oxalic Acid-13C2. This isotopically enriched organic acid is typically sourced from commercially available suppliers who specialize in stable isotope-labeled compounds. soton.ac.ukiastate.edu The synthesis of Oxalic Acid-13C2 itself can be approached through various methods, often starting with simpler 13C-labeled molecules.

One established method involves the oxidative coupling of 13C-labeled carbon monoxide (¹³CO). nih.govpulisichem.com This process can be mediated by transition metal complexes, such as a dinuclear hydroxycarbonylcobalt(III) complex, which facilitates the direct production of oxalic acid from CO and water under ambient conditions. nih.govpulisichem.com Isotope-labeling experiments using ¹³CO have confirmed that the carbon atoms from the carbon monoxide are incorporated into the final oxalic acid product. nih.govpulisichem.com

Another approach involves the oxidation of other 13C-labeled C2 compounds. The specific choice of precursor and synthetic route is critical for achieving high isotopic enrichment, which is essential for the utility of the final product in sensitive analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov Isotopic enrichment levels are a key quality parameter, with typical requirements exceeding 99% 13C incorporation.

The enrichment process itself can be complex. For instance, in the synthesis of other labeled organic acids, kinetic isotope effects (KIE) can lead to significant isotopic discrimination between different products, a factor that must be carefully controlled to ensure the desired enrichment in the target molecule. nih.gov

Neutralization Reactions for this compound Formation

The most direct and widely used method for preparing this compound is the neutralization of Oxalic Acid-13C2 with a sodium base, typically sodium hydroxide (B78521) (NaOH). wikipedia.orgguidechem.com This is a standard acid-base reaction that yields the salt and water. tutorchase.compressbooks.pubbyjus.com

Reaction: (¹³COOH)₂ + 2 NaOH → Na₂(¹³COO)₂ + 2 H₂O

Precise control over the reaction stoichiometry is paramount. A 1:2 molar ratio of oxalic acid to sodium hydroxide is required for the complete formation of the disodium (B8443419) salt. wikipedia.orgguidechem.com The reaction is typically performed in an aqueous solution where a stoichiometric amount of Oxalic Acid-13C2 is dissolved, followed by the gradual addition of a sodium hydroxide solution.

Maintaining controlled pH is crucial to prevent decomposition and ensure the formation of the desired product. The reaction is generally carried out until a neutral or slightly alkaline pH is achieved, often in the range of 8–10, which indicates the complete neutralization of the acid. rsc.org The use of pH indicators or a pH meter can help monitor the reaction to its endpoint. byjus.comacs.org

To maximize the yield and purity of this compound, several reaction parameters are optimized. The reaction is often conducted at ambient temperature. After neutralization, the resulting solution is typically evaporated to dryness to yield the anhydrous crystalline product. wikipedia.org The rate of evaporation and the drying temperature are controlled to ensure the formation of high-purity crystals without residual solvents or hydrates. For industrial-scale production, rigorous control over temperature, pH, and evaporation rates is essential for consistent quality.

Table 1: Key Parameters for Neutralization Reaction

| Parameter | Condition/Control | Purpose | Reference |

|---|---|---|---|

| Reactant Ratio | 1:2 molar ratio (Oxalic Acid-13C2:NaOH) | Ensures complete formation of disodium oxalate (B1200264). | wikipedia.orgguidechem.com |

| pH | Controlled between 8 and 10 | Avoids decomposition and confirms complete neutralization. | rsc.org |

| Solvent | Aqueous solution | Facilitates the ionic reaction. | |

| Temperature | Ambient | Standard condition for simple neutralization. |

| Post-Reaction | Evaporation to dryness | Isolates the anhydrous crystalline product. | wikipedia.org |

Controlled pH Conditions and Stoichiometric Considerations

Advanced Purification Techniques for Enhanced Isotopic and Chemical Integrity

After the initial synthesis, purification is a critical step to ensure the final product meets the stringent requirements for its use in scientific research. The crude this compound is often purified by recrystallization from water or an aqueous ethanol (B145695) mixture. This process helps to remove any unreacted starting materials or by-products, thereby enhancing both the chemical and isotopic purity of the compound.

To confirm the integrity of the final product, several analytical techniques are employed:

Nuclear Magnetic Resonance (¹³C NMR): This is used to verify the isotopic enrichment, confirming that the 13C isotopes are correctly incorporated at both carbon positions, typically aiming for >99% enrichment.

Titrimetric Assays: Chemical purity is often quantified by standardizing the oxalate content against a potassium permanganate (B83412) solution, with a target purity of ≥99%. wikipedia.org

Thermogravimetric Analysis (TGA): This technique is used to confirm the absence of water of hydration or residual solvents, with acceptable limits typically being less than 0.5% weight loss below 150°C.

Table 2: Purity and Integrity Validation Methods

| Analytical Technique | Purpose | Typical Specification | Reference |

|---|---|---|---|

| ¹³C NMR | Confirms isotopic enrichment and structure. | >99% ¹³C incorporation | |

| Titration | Quantifies chemical purity (oxalate content). | ≥99% | wikipedia.org |

| TGA | Detects residual solvents or hydrates. | <0.5% weight loss below 150°C | |

Exploration of Novel and Scalable Synthetic Pathways for Labeled Oxalates

Research continues into developing more efficient, scalable, and environmentally benign methods for synthesizing labeled oxalates. One area of exploration is the use of mechanochemistry, such as ball milling, which has been investigated for oxygen isotope labeling of oxalates and could potentially be adapted for carbon-13 labeling. This method offers the advantages of using minimal solvent and proceeding under mild conditions.

Furthermore, studies on the practical and scalable synthesis of related compounds, like monoalkyl oxalates, through selective monohydrolysis of symmetric diesters, provide insights into producing oxalate derivatives in high yields under environmentally friendly conditions. muroran-it.ac.jpacs.org Such advancements in synthetic organic chemistry could pave the way for more economical and scalable production of isotopically labeled compounds like this compound in the future. muroran-it.ac.jpacs.org

Advanced Characterization Techniques for Sodium Oxalate 13c2 Isotopic Purity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C Incorporationresearchgate.netbenchchem.comrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. For Sodium Oxalate-13C2, ¹³C NMR is particularly crucial for verifying the successful incorporation of the carbon-13 isotopes.

Quantitative ¹³C Enrichment Assessment via NMR Spectroscopyresearchgate.net

Quantitative ¹³C NMR is a primary method to determine the level of isotopic enrichment in this compound. By comparing the integrated signal intensity of the ¹³C-labeled carbon atoms to that of any residual ¹²C atoms (if detectable) or a known internal standard, a precise percentage of ¹³C incorporation can be calculated. frontiersin.org This ensures that the isotopic purity meets the required specifications for its intended application, which is often greater than 99 atom % ¹³C. sigmaaldrich.com The technique involves acquiring spectra under conditions that ensure the signal intensity is directly proportional to the number of nuclei, which may require long relaxation delays between scans.

High-Resolution ¹³C NMR Chemical Shift Assignment of Carboxylate Carbonsresearchgate.netbenchchem.com

High-resolution ¹³C NMR spectroscopy is used to identify the specific chemical environment of the carboxylate carbons in this compound. The chemical shift, measured in parts per million (ppm), is highly sensitive to the electronic structure around the nucleus. For this compound, the carboxylate carbons typically exhibit a characteristic chemical shift in the range of 161-168 ppm. soton.ac.uk For instance, a strong, single resonance ¹³C NMR signal was detected at approximately 162 ppm for free oxalate (B1200264). soton.ac.uk The precise chemical shift can be influenced by factors such as pH and the presence of counter-ions. soton.ac.uk In some studies, the chemical shift for the carboxylate carbons has been reported to be between 164–168 ppm.

Signal Amplification by Reversible Exchange (SABRE) for Hyperpolarization in Oxalatesbenchchem.comrsc.org

Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that dramatically enhances the NMR signal of target molecules, including ¹³C-labeled oxalates. researchgate.netrsc.org This method overcomes the inherent low sensitivity of NMR by transferring spin order from parahydrogen to the target substrate via an iridium catalyst. researchgate.netacs.org This results in a significant increase in the NMR signal, enabling faster data acquisition and the detection of low-concentration species. researchgate.netrsc.org Research has demonstrated that the hyperpolarization of oxalate can be achieved by adjusting the pH, with the mono-protonated form showing the most effective signal enhancement. rsc.orgsoton.ac.uk At a pH of approximately 2.8, a net ¹³C polarization of up to 0.33% has been achieved. rsc.orgsoton.ac.uk This technique is a critical step forward for the potential use of hyperpolarized oxalates as probes in clinical and biomedical research. researchgate.net

Mass Spectrometry (MS) for Isotopic Fidelity and Molecular Mass Validationresearchgate.netpnas.orgresearchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the isotopic fidelity and validating the molecular mass of this compound.

Isotopic Ratio Mass Spectrometry (IRMS) for Precise ¹³C/¹²C Ratiosresearchgate.net

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry used for the precise measurement of isotopic ratios. oiv.int In the context of this compound, IRMS is employed to determine the exact ¹³C/¹²C ratio, providing a highly accurate measure of isotopic enrichment. pnas.orgnih.gov The sample is typically combusted to convert the organic carbon into carbon dioxide (CO₂), and the resulting gas is analyzed by the mass spectrometer. pnas.org The instrument measures the relative abundance of the different isotopologues of CO₂, allowing for the calculation of the ¹³C/¹²C ratio with high precision, often in the per mil (‰) range. pnas.orgnih.gov This technique is considered the gold standard for isotopic ratio measurements. pnas.org

Specific Ion Monitoring in GC-MS for Labeled Oxalate Detectionnih.govrsc.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combined with Specific Ion Monitoring (SIM) is a highly sensitive and selective method for detecting and quantifying labeled compounds like this compound. scioninstruments.comepa.gov In this technique, the oxalate is first derivatized to make it volatile for GC analysis. nih.govannlabmed.org The gas chromatograph separates the derivatized oxalate from other components in the sample before it enters the mass spectrometer. In SIM mode, the mass spectrometer is set to detect only specific ions corresponding to the labeled oxalate. For ¹³C₂-oxalate, the instrument would monitor for the ion with a mass-to-charge ratio (m/z) that is two units higher than that of the unlabeled compound. annlabmed.org This targeted approach significantly enhances the signal-to-noise ratio, allowing for the detection of very low concentrations of the labeled analyte in complex matrices. nih.govscioninstruments.com For example, in one method, the ion at m/z 263.15 was used to detect oxalate-1,2-¹³C₂ as an internal standard. annlabmed.org

Research Findings Summary

| Technique | Parameter Measured | Typical Value/Finding | Reference |

| Quantitative ¹³C NMR | Isotopic Enrichment | >99 atom % ¹³C | sigmaaldrich.com |

| High-Resolution ¹³C NMR | Chemical Shift (Carboxylate Carbons) | 161-168 ppm | soton.ac.uk |

| SABRE-NMR | ¹³C Signal Enhancement | Up to 400-fold enhancement | soton.ac.uk |

| SABRE-NMR | Net ¹³C Polarization | Up to 0.33% at pH 2.8 | rsc.orgsoton.ac.uk |

| IRMS | ¹³C/¹²C Ratio Precision | ~0.67‰ to 0.95‰ | pnas.org |

| GC-MS (SIM) | Monitored Ion (m/z) for ¹³C₂-Oxalate | m/z 263.15 (derivatized) | annlabmed.org |

Research Applications of Sodium Oxalate 13c2 As a Stable Isotope Tracer

Metabolic Flux Analysis in Biological Systems

The use of Sodium oxalate-13C2 is fundamental in metabolic flux analysis, offering a window into the intricate network of biochemical reactions that sustain life.

Tracing Carbon Flow and Intermediates in Metabolic Pathways

This compound is instrumental in tracing the flow of carbon atoms through various metabolic pathways. scbt.com By introducing this labeled compound into a biological system, researchers can follow the journey of the ¹³C atoms as they are incorporated into different metabolic intermediates. This technique has been pivotal in understanding disorders related to oxalate (B1200264) metabolism, such as primary hyperoxaluria, a condition characterized by the overproduction of endogenous oxalate. uva.nlresearchgate.net

In studies of primary hyperoxaluria type 1 (PH1), a primed continuous infusion of [U-13C2]sodium oxalate, along with other labeled compounds, has been used to quantify the rate of appearance of oxalate and the contribution of precursors like glycolate (B3277807) to its synthesis. uva.nlnih.gov This approach allows for a detailed analysis of metabolic rewiring in disease states. For instance, in PH1 patients, the contribution of glycolate to oxalate production was found to be significantly higher (47.3%) compared to healthy controls (1.3%). uva.nlresearchgate.net

Furthermore, this tracer helps in elucidating the endogenous production of oxalate from various precursors. scispace.com While glyoxylate (B1226380) is the major precursor, studies using labeled compounds are clarifying the contributions of other molecules like hydroxyproline. scispace.com The ability to distinguish exogenous (dietary) from endogenous oxalate is a key advantage of using this compound. auajournals.orgauajournals.org

Investigation of Enzyme Kinetics and Substrate-Enzyme Interactions

The labeled nature of this compound makes it an excellent substrate for studying the kinetics and mechanisms of enzymes involved in oxalate metabolism. scbt.com By tracking the conversion of ¹³C-labeled oxalate to its products, scientists can determine the efficiency, specificity, and reaction rates of enzymes like oxalate oxidase and oxalate decarboxylase. acs.orgkennesaw.edu

For example, in studies of oxalate oxidase, which catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide, [¹³C₂]oxalate is used to directly measure the production of ¹³CO₂ via membrane inlet mass spectrometry (MIMS). acs.orgkennesaw.edu This allows for the determination of steady-state kinetic constants and the investigation of enzyme inhibition. kennesaw.edu Similarly, research on oxalate decarboxylase variants has utilized [1,2-¹³C₂]oxalate to measure the rates of ¹³CO₂ production and oxygen consumption, providing insights into the enzyme's catalytic mechanism and substrate interactions. acs.org

Elucidation of Glyoxylate Metabolism and Oxalate Production Dynamics

This compound is a key component in sophisticated studies aimed at unraveling the complexities of glyoxylate metabolism and the dynamics of oxalate production. uva.nlacs.org Primary hyperoxalurias, a group of genetic disorders, are characterized by the overproduction of oxalate due to defects in glyoxylate metabolism. uva.nlmdpi.com

Stable isotope infusion protocols using [U-¹³C₂]oxalate have been developed to precisely measure the endogenous production rate of oxalate in both healthy individuals and patients with primary hyperoxaluria. uva.nlresearchgate.netacs.org These studies provide quantitative data on the metabolic flux through pathways leading to oxalate synthesis. For instance, the total daily rate of oxalate appearance was significantly higher in pyridoxine-unresponsive PH1 patients (2.71 mmol/day) compared to pyridoxine-responsive patients (1.46 mmol/day) and healthy controls (0.79 mmol/day). uva.nlresearchgate.net

These investigations are crucial for understanding the pathophysiology of such diseases and for evaluating the efficacy of new therapeutic interventions aimed at reducing endogenous oxalate production. researchgate.netacs.org The ability to quantify the in vivo kinetics of oxalate provides a more reliable outcome measure than traditional plasma and urine oxalate levels. researchgate.netnih.gov

Gastrointestinal Oxalate Absorption Studies

A significant application of this compound lies in the study of gastrointestinal oxalate absorption, a key factor in the formation of calcium oxalate kidney stones. auajournals.org

Quantitative Assessment of Exogenous Oxalate Absorption Rates in Diverse Biological Systems

The [¹³C₂]oxalate absorption test is a standardized method used to quantify the rate of intestinal oxalate absorption. auajournals.orgauajournals.orgnih.gov This test involves the oral administration of a known dose of this compound, followed by the measurement of labeled oxalate excreted in the urine. auajournals.orgauajournals.org This allows for a precise calculation of the percentage of the ingested oxalate dose that was absorbed.

Studies using this method have provided valuable reference ranges for oxalate absorption in healthy individuals. In a study with 120 healthy volunteers on a standardized diet containing 800 mg of calcium daily, the mean intestinal oxalate absorption was found to be 7.9% ± 4.0%, with a reference range of 2.2% to 18.5%. auajournals.orgnih.gov

This test has also been used to compare oxalate absorption between different populations. For example, patients with idiopathic calcium oxalate kidney stones have been shown to have a significantly higher mean intestinal oxalate absorption (10.2% ± 5.2%) compared to healthy controls. auajournals.org Similarly, patients with Crohn's disease and a history of urolithiasis exhibited a mean intestinal oxalate absorption of 17.4%, compared to 7.2% in healthy subjects under standardized dietary conditions. mdpi.com

The amount of oxalate absorbed from the gut has been shown to increase proportionally with the size of the ingested oxalate dose, while the percentage of absorption remains relatively constant within the range of typical dietary intakes. tandfonline.com

| Subject Group | Mean Oxalate Absorption (%) | Standard Deviation (%) | Notes |

|---|---|---|---|

| Healthy Volunteers | 7.9 | 4.0 | Standardized diet with 800 mg Calcium. auajournals.orgnih.gov |

| Idiopathic Calcium Oxalate Stone Formers | 10.2 | 5.2 | Statistically significant higher absorption than healthy volunteers. auajournals.org |

| Crohn's Disease Patients with Urolithiasis | 17.4 | N/A | Compared to 7.2% in healthy controls under the same conditions. mdpi.com |

Influence of Dietary Modifiers on Oxalate Bioavailability (e.g., Calcium)

Dietary components, particularly calcium, have a profound impact on the bioavailability and absorption of oxalate. nih.govresearchgate.net this compound has been instrumental in quantifying this effect. Calcium binds to oxalate in the intestine, forming insoluble calcium oxalate, which is then excreted in the feces, thereby reducing the amount of soluble oxalate available for absorption. researchgate.netnih.gov

Research has demonstrated a clear inverse relationship between dietary calcium intake and oxalate absorption. In a study involving healthy volunteers, increasing daily calcium intake from 200 mg to 1200 mg resulted in a linear decrease in oxalate absorption from a mean of 17% to 2.6%. nih.govresearchgate.net Specifically, a reduction of 70 mg in daily calcium intake was associated with a 1% increase in oxalate absorption. researchgate.net Further increases in calcium intake beyond 1200 mg per day had a less pronounced effect on reducing oxalate absorption. nih.govresearchgate.net

These findings underscore the importance of adequate dietary calcium in managing urinary oxalate levels and reducing the risk of calcium oxalate stone formation. nih.govresearchgate.net

| Daily Calcium Intake (mg) | Mean Oxalate Absorption (%) | Standard Deviation (%) |

|---|---|---|

| 200 | 17 | 8.3 |

| 1200 | 2.6 | 1.5 |

| 1800 | 1.7 | 0.9 |

Data from a study in healthy volunteers using Sodium [13C2]oxalate. nih.govresearchgate.net

Role of Gastrointestinal Microbiome on Oxalate Transport and Metabolism

The gut microbiome plays a significant role in managing the body's oxalate levels. mthfrsupport.com.au Certain gut bacteria can break down oxalate, reducing its absorption into the bloodstream. mthfrsupport.com.aunih.gov The use of this compound has been instrumental in understanding these intricate interactions.

By administering an oral dose of this compound, researchers can precisely measure the amount of labeled oxalate that is absorbed from the gut and later excreted in the urine. mdpi.comphysiology.org This technique has revealed that individuals with a history of kidney stones may absorb more oxalate from their diet compared to those who have never formed stones. mdpi.comnih.gov

Studies utilizing this isotope tracer have highlighted the importance of specific oxalate-degrading bacteria, such as Oxalobacter formigenes. nih.govunl.pt Research in animal models has shown that the presence of O. formigenes can stimulate the secretion of oxalate from the blood into the gut, thereby lowering urinary oxalate levels. nih.gov Furthermore, experiments using mice have demonstrated that colonization with O. formigenes significantly decreases the absorption of dietary [13C2]oxalate, particularly on diets with low calcium content. asm.org

Interactive Data Table: Oxalate Absorption Studies

| Study Population | Tracer | Key Finding | Reference |

| Patients with nephrolithiasis vs. healthy controls | 50 mg (13C2)-labeled disodium (B8443419) oxalate | Significantly higher gut intestinal uptake of oxalate in patients (9.2%) compared to controls (6.8%). | mdpi.com |

| Non-stone-forming individuals | 50 mg sodium [13C2]oxalate | Approximately 5-10% of the soluble oxalate load is absorbed, with significant inter- and intra-individual variability. | nih.gov |

| Mice colonized vs. non-colonized with O. formigenes | Diet supplemented with [13C2]oxalate | Colonized mice had significantly lower absorption of dietary [13C2]oxalate on a low-calcium diet. | asm.org |

Endogenous Oxalate Synthesis Research

Beyond dietary sources, the body produces oxalate internally, a process known as endogenous synthesis, which primarily occurs in the liver. unl.ptmdpi.com this compound has proven to be an invaluable asset in quantifying this internal production and dissecting the metabolic pathways involved.

Quantification of Basal Endogenous Oxalate Production Rates

To accurately measure the rate of endogenous oxalate production, researchers employ a technique involving the continuous intravenous infusion of this compound. nih.govclinicaltrials.gov This method allows for the calculation of the body's own oxalate synthesis by observing the dilution of the labeled tracer with unlabeled oxalate produced by the body. nih.govuva.nl

Dissection of Hepatic Oxalate Biosynthesis Pathways and Regulatory Mechanisms

This compound is used in conjunction with other labeled compounds, such as [1-13C]glycolate, to trace the metabolic routes leading to oxalate formation in the liver. researchgate.netnih.gov Glyoxylate is a key intermediate in the production of oxalate. mdpi.commdpi.com

In patients with Primary Hyperoxaluria (PH), a group of genetic disorders characterized by excessive oxalate production, these tracer studies have been particularly insightful. uva.nlresearchgate.netnih.gov For instance, in patients with PH type 1, research has shown that a significant portion of oxalate is derived from glycolate. researchgate.netnih.gov These studies help to pinpoint the specific enzymatic defects responsible for the overproduction of oxalate and can be used to evaluate the effectiveness of new therapies aimed at reducing endogenous synthesis. researchgate.netnih.gov

Interactive Data Table: Endogenous Oxalate Synthesis Rates

| Study Population | Tracer(s) | Mean Endogenous Oxalate Production Rate | Key Finding | Reference |

| Healthy Adults | [U-13C2]oxalate | 17 ± 4 mg/day | Endogenous synthesis contributes to ~60% of urinary oxalate. | nih.gov |

| PH1 Patients (pyridoxine unresponsive) | [U-13C2]oxalate, [1-13C]glycolate | 2.71 mmol/day | Glycolate contributes significantly to oxalate production (47.3%). | researchgate.netnih.gov |

| PH1 Patients (pyridoxine responsive) | [U-13C2]oxalate, [1-13C]glycolate | 1.46 mmol/day | Significant conversion of glycolate to glycine (B1666218) was observed. | researchgate.netnih.gov |

| Healthy Controls | [U-13C2]oxalate, [1-13C]glycolate | 0.79 mmol/day | Minimal contribution of glycolate to oxalate production (1.3%). | researchgate.netnih.gov |

Methodological Advancements for Estimating Endogenous Oxalate Production

The use of this compound infusion has become a gold standard for measuring endogenous oxalate synthesis. nih.govclinicaltrials.gov This has led to the development and validation of more accessible surrogate methods. For instance, studies have shown a strong correlation between the results of the isotope infusion method and the measurement of fasting hourly urinary oxalate excretion after a period on a low-oxalate diet. nih.gov This suggests that a timed urine collection under specific dietary conditions could serve as a reliable, less invasive estimate of basal endogenous oxalate production in healthy individuals. nih.gov The analytical measurement of 12C- and 13C-oxalate isotopomers in urine and plasma is typically performed using techniques like ion chromatography coupled with mass spectrometry. clinicaltrials.govnih.gov

Chemical Reaction Mechanism Elucidation

The application of this compound extends beyond biology into the realm of chemistry, where it is used to unravel the step-by-step processes of chemical reactions.

Investigation of Carbon Dioxide Hydrogenation Pathways and Isotopic Exchange

In the field of catalysis, researchers are exploring ways to convert carbon dioxide (CO2), a greenhouse gas, into valuable chemicals. One such process is the hydrogenation of CO2 to produce multicarbon carboxylates. acs.orgnih.gov this compound has been used as a labeled starting material to probe the mechanisms of these complex reactions. acs.org

By seeding a CO2 hydrogenation reaction with oxalate labeled with carbon-13, scientists can track the incorporation of the labeled carbon atoms into the various products formed. acs.orgnih.gov These experiments have shown that oxalate can be a key intermediate in the formation of other C2+ products like acetate (B1210297). acs.orgnih.govresearchgate.net The rapid isotopic exchange observed between 13C-labeled oxalate and 12CO2 indicates that the pathways are reversible. acs.orgnih.gov These findings are crucial for designing more efficient catalysts and reaction conditions for CO2 utilization. acs.orgnih.gov

Analysis of Redox Reaction Mechanisms in Aqueous and Non-Aqueous Environments

This compound is instrumental in the study of reduction-oxidation (redox) reactions. It can act as a reducing agent, donating electrons to another species in a chemical reaction. ebi.ac.uk In acidic conditions, particularly in reactions involving strong oxidizing agents like potassium permanganate (B83412), the isotopic labeling allows for the precise tracking of carbon atoms throughout the oxidation process. By serving as a labeled reductant, researchers can conduct detailed kinetic analyses of metal-catalyzed oxidation reactions, providing insights into the reaction mechanisms.

Studies on Coordination Chemistry with Metal Ions and Reaction Kinetics

The oxalate anion readily forms stable complexes with various metal ions, and this compound is no exception. This property is leveraged in the field of coordination chemistry to study the formation and behavior of these metal complexes. The presence of the ¹³C label allows for the use of techniques like NMR spectroscopy to probe the structure and dynamics of these coordinated compounds. scbt.comsoton.ac.uk

The interaction with metal ions also influences reaction kinetics. scbt.com For instance, in the context of the anticancer drug oxaliplatin (B1677828), which contains an oxalate ligand, the stability of the platinum-oxalate bond is crucial to its mechanism of action. nih.gov Studies on the dehydrogenative coupling of formate (B1220265) to form oxalate have shown that the type of metal cation present (e.g., from Group 1 or 2) significantly affects the reaction yield and kinetics, highlighting the critical role of cations in the process. nih.govfrontiersin.org

| Metal Cation Type | Effect on Formate to Oxalate Coupling | Reference |

| Group 1 Hydroxides | More effective than metal carbonates for oxalate formation. | nih.gov |

| Cesium Hydroxide (B78521) (CsOH) | Exhibits high reactivity in promoting the reaction. | nih.gov |

| Sodium Cations | Appropriate when using carbonate salts as the base. | nih.gov |

Environmental Biogeochemical Cycling and Fate Studies

The stable isotope label in this compound makes it a valuable tool for tracing the movement and transformation of oxalate in the environment. scbt.com Oxalate is a naturally occurring compound found in plants and is involved in various biogeochemical processes, including the cycling of carbon and calcium. researchgate.net By introducing ¹³C-labeled oxalate into an experimental system, scientists can track its uptake, transport, and degradation by microorganisms and plants, providing insights into the broader carbon cycle. researchgate.net For example, studies have used ¹³C₂-oxalate to investigate intestinal oxalate absorption and its implications for kidney stone formation, a process linked to environmental and dietary factors. researchgate.net

Probing Subcellular Distribution of Oxalate-Containing Compounds (e.g., in drug metabolism research for platinum-based complexes like oxaliplatin)

A significant application of ¹³C-labeled oxalate is in the study of the subcellular fate of drugs containing an oxalate ligand, such as the chemotherapy agent oxaliplatin. researchgate.net Understanding where a drug accumulates within a cell is crucial for elucidating its mechanism of action and reasons for potential resistance.

To gain a more comprehensive understanding of oxaliplatin's metabolism, researchers have employed dual stable isotope labeling. researchgate.netnih.gov In this strategy, both the oxalate ligand and the diaminocyclohexane (DACH) ligand of oxaliplatin are isotopically labeled (¹³C-oxalate and ²H-DACH, respectively). researchgate.netnih.govrsc.org This allows for the simultaneous tracking of both the leaving group (oxalate) and the active part of the molecule (the platinum-DACH complex). researchgate.net

A study investigating oxaliplatin in human colon cancer cell lines utilized this dual-labeling approach. researchgate.netnih.gov The research aimed to compare the subcellular distribution patterns of the central platinum atom and its distinct ligands. researchgate.net

Nanometer-scale secondary ion mass spectrometry (NanoSIMS) is a powerful imaging technique that allows for the visualization of elemental and isotopic distributions within a single cell at high spatial resolution. rsc.orgmdpi.comfrontiersin.org When combined with dual stable isotope labeling, NanoSIMS can map the subcellular location of the ¹³C-labeled oxalate and the ²H-labeled DACH, as well as the platinum atom itself. researchgate.netrsc.org

In the study of oxaliplatin in colon cancer cells, NanoSIMS imaging revealed that the drug had a pronounced tendency to accumulate in cytoplasmic organelles and also affected nuclear structures, particularly the nucleoli. researchgate.netnih.gov Interestingly, in a resistant cell line, there was a disproportionately high accumulation of the oxalate ligand compared to the sensitive cell line, suggesting a potential mechanism of drug resistance. researchgate.netrsc.org

| Technique | Application in Oxaliplatin Research | Key Findings | Reference |

| Dual Isotope Labeling | Simultaneous tracking of oxalate and DACH ligands. | Revealed differential accumulation of ligands in resistant cells. | researchgate.netnih.gov |

| NanoSIMS Imaging | High-resolution subcellular localization of the drug and its components. | Identified nucleoli as a key target and observed cytoplasmic aggregation. | researchgate.netrsc.org |

Analytical Chemistry Methodologies Utilizing Sodium Oxalate 13c2 As a Research Standard

Development and Validation of Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving high accuracy and precision in the quantification of analytes like oxalate (B1200264). The use of Sodium Oxalate-13C2 as an internal standard is central to the development and validation of these methods. nih.gov By introducing a known amount of the labeled standard into a sample, any variations in sample preparation and analysis affect both the analyte and the standard equally, thus ensuring accurate measurement.

A key aspect of developing an IDMS method is the validation of its performance characteristics. This includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery. For instance, a gas chromatography-mass spectrometry (GC-MS) method for plasma oxalate using ¹³C₂-oxalate as an internal standard demonstrated a detection limit of 0.78 μmol/L and a linear range up to 80.0 μmol/L. annlabmed.orgresearchgate.netannlabmed.org The between-day precision was reported as 5.7% at a concentration of 41.3 μmol/L and 13.1% at 1.6 μmol/L. annlabmed.organnlabmed.org Another study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for urinary oxalate reported a limit of detection of 3.0 µmol/L and a lower limit of quantification of 100.0 µmol/L. researchgate.net The precision of this method was found to be less than 6% with a bias of less than 3%. researchgate.net

The validation process also involves comparing the new method against existing reference methods to establish its accuracy. An accurate and reproducible GC-MS reference method for urinary oxalate has been developed and used to evaluate other procedures like GC, HPLC, and enzymatic assays. nih.govcapes.gov.br The results from GC and HPLC methods were found to be in good agreement with the GC-MS reference method. nih.gov

Role as Internal Standard and Calibration Reference in Chromatographic and Spectroscopic Assays

This compound is indispensable as an internal standard in a variety of chromatographic and spectroscopic assays for oxalate quantification. nih.gov Its primary function is to correct for the loss of analyte during sample preparation and for variations in instrument response. preprints.org By adding a known quantity of this compound to the sample at the beginning of the analytical process, the ratio of the unlabeled analyte to the labeled standard can be measured, which is directly proportional to the concentration of the analyte. nih.gov

In gas chromatography-mass spectrometry (GC-MS), ¹³C₂-oxalate is used to quantify oxalate by monitoring specific mass-to-charge (m/z) ratios for both the analyte and the internal standard. For example, one method monitors the ion at m/z 261.10 for oxalate and m/z 263.15 for ¹³C₂-oxalate. annlabmed.orgresearchgate.netannlabmed.org Similarly, in liquid chromatography-tandem mass spectrometry (LC-MS/MS), specific transitions are monitored, such as m/z 88.6 > 60.5 for oxalic acid and m/z 90.5 > 61.5 for ¹³C₂-oxalate. researchgate.net

The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects, which are a common source of interference in complex biological samples like urine and plasma. preprints.org These effects can cause ion suppression or enhancement, leading to inaccurate quantification if not properly corrected. The co-elution of the analyte and the internal standard ensures that they experience the same matrix effects, allowing for reliable correction. researchgate.net

Optimized Sample Preparation and Derivatization Protocols for Labeled Analytes in Complex Matrices (e.g., urine, plasma)

The accurate quantification of oxalate in complex biological matrices such as urine and plasma necessitates optimized sample preparation and derivatization protocols. These steps are crucial for extracting the analyte, removing interfering substances, and converting the analyte into a form suitable for analysis by GC-MS or LC-MS/MS.

For plasma analysis using GC-MS, a common procedure involves spiking the plasma sample with the ¹³C₂-oxalate internal standard, followed by protein precipitation using an acid like 5-sulfosalicylic acid. annlabmed.org The oxalate is then extracted from the supernatant using an organic solvent such as ethyl acetate (B1210297). annlabmed.organnlabmed.org The extract is evaporated to dryness, and the residue is derivatized to make the oxalate volatile for GC analysis. annlabmed.organnlabmed.org A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). nih.govmdpi.comnih.govresearchgate.net

For urine samples, a simpler sample preparation may be sufficient for LC-MS/MS analysis. One method involves diluting the urine sample with water and adding the ¹³C₂-oxalate internal standard. researchgate.net This simple dilution is often adequate because LC-MS/MS is less susceptible to interference than GC-MS. researchgate.net However, for some applications, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering substances. nih.gov

The choice of derivatization agent and reaction conditions is critical for achieving complete and reproducible derivatization. For GC-MS analysis, derivatization with MTBSTFA is often performed at an elevated temperature (e.g., 100°C) for a specific duration to ensure complete reaction. annlabmed.organnlabmed.org

Below is a table summarizing a sample preparation protocol for plasma oxalate analysis by GC-MS:

| Step | Procedure | Reagents/Conditions |

| 1. Spiking | Add internal standard to the plasma sample. | 50 μL of 400.0 μmol/L ¹³C₂-oxalate |

| 2. Protein Precipitation | Add acid to precipitate proteins. | 250 μL of 10% 5-sulfosalicylic acid |

| 3. Centrifugation | Separate the supernatant containing oxalate. | 15,600 x g for 5 minutes |

| 4. Extraction | Extract oxalate from the supernatant. | 2 mL of ethyl acetate (repeated twice) |

| 5. Evaporation | Dry the combined extracts. | Stream of nitrogen gas at 40°C |

| 6. Derivatization | Convert oxalate to a volatile derivative. | 50 μL of MTBSTFA + 1% TBDMS at 100°C for 1 hour |

| 7. Reconstitution | Dissolve the derivatized sample for injection. | 50 μL of hexane |

Addressing Analytical Challenges and Interferences in Oxalate Quantification

The quantification of oxalate in biological samples is fraught with analytical challenges and potential interferences. One of the major challenges is the in vitro conversion of ascorbic acid (vitamin C) to oxalate, which can lead to falsely elevated results. tandfonline.com This conversion is promoted at pH values above 4 and at higher temperatures. tandfonline.com To mitigate this, samples should be handled and stored under acidic conditions and at low temperatures. clinicaltrials.gov

Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are another significant challenge. preprints.org The use of a stable isotope-labeled internal standard like this compound is the most effective way to correct for these effects. preprints.org The internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification. researchgate.net

Interference from other substances in the sample can also be a problem. For example, in plasma samples, high levels of lipids (intralipids) and bilirubin (B190676) have been shown to cause false elevations in oxalate concentrations in some GC-MS methods. researchgate.netannlabmed.org Hemoglobin, however, was found not to interfere. researchgate.netannlabmed.org In the Lowry protein assay, calcium can interfere with protein determination, and sodium oxalate can be used to correct for this interference. nih.gov Chromatographic separation is crucial for resolving oxalate from potentially interfering compounds.

Another challenge is the low concentration of oxalate in plasma, which requires highly sensitive analytical methods. annlabmed.organnlabmed.org GC-MS and LC-MS/MS methods have been developed with low limits of detection to accurately measure plasma oxalate levels. annlabmed.organnlabmed.orgresearchgate.net

The following table summarizes some of the key analytical challenges and the strategies to address them:

| Challenge | Description | Mitigation Strategy |

| In vitro Oxalate Formation | Conversion of ascorbic acid to oxalate. tandfonline.com | Sample acidification and storage at low temperature. clinicaltrials.gov |

| Matrix Effects | Ion suppression or enhancement in MS. preprints.org | Use of a stable isotope-labeled internal standard (¹³C₂-oxalate). preprints.org |

| Interfering Substances | Co-eluting compounds that interfere with detection. researchgate.netannlabmed.org | Chromatographic separation, specific detection methods (e.g., MS/MS). |

| Low Analyte Concentration | Oxalate levels in plasma are very low. annlabmed.organnlabmed.org | Use of highly sensitive analytical techniques like GC-MS and LC-MS/MS. annlabmed.organnlabmed.orgresearchgate.net |

| Calcium Interference | Calcium can interfere with certain assays. nih.gov | Pretreatment of samples with sodium oxalate. nih.gov |

Future Directions in Sodium Oxalate 13c2 Research

Integration with Systems Biology Approaches for Comprehensive Metabolic Mapping

The future of metabolic research lies in a systems-level understanding of cellular processes. Integrating Sodium oxalate-13C2-based tracing with systems biology approaches will provide a more holistic view of metabolic networks. This involves combining stable isotope tracing with genomics, proteomics, and metabolomics (multi-omics) to create comprehensive metabolic maps.

By using this compound as a tracer, scientists can follow the labeled carbon atoms as they are incorporated into various metabolites. This data, when layered with information about gene expression and protein abundance, can reveal how entire metabolic pathways are regulated and interconnected. For instance, in the study of diseases like primary hyperoxaluria, a rare genetic disorder leading to excessive oxalate (B1200264) production, this integrated approach can pinpoint specific enzymatic dysfunctions and their downstream effects on the entire metabolic system. nih.gov

Development of Advanced Isotopic Tracing Models for Complex Biological and Chemical Systems

The development of more sophisticated isotopic tracing models is crucial for deciphering the complexities of biological and chemical systems. Current models often rely on assumptions of a metabolic steady state, where the concentrations of metabolites remain constant over time. biorxiv.org However, many biological processes are dynamic. Isotopically non-stationary metabolic flux analysis (INST-MFA) is an emerging technique that can capture these dynamic changes by analyzing the rate at which the 13C label is incorporated into different metabolites over time. biorxiv.org

Applying INST-MFA with this compound will enable researchers to study transient metabolic states, such as the response of cells to stimuli or the metabolic shifts that occur during disease progression. biorxiv.org This will provide a more accurate and detailed picture of metabolic fluxes in real-time. Furthermore, developing multi-scale models that can connect molecular-level isotopic data to whole-organism physiology will be a key area of future research.

Novel Applications in Materials Science and Industrial Processes Leveraging Isotopic Specificity

The unique properties of this compound extend beyond biology into materials science and industrial applications. scbt.com The isotopic labeling allows for precise tracking of the oxalate moiety during chemical reactions and material formation. scbt.com

In materials science, Sodium oxalate is a precursor for various compounds, including metal oxalates which have applications in batteries and ceramics. scbt.comamericanelements.com By using this compound, researchers can gain a deeper understanding of the reaction mechanisms involved in the synthesis of these materials. For example, it can be used to study the formation of calcium oxalate, a compound of interest in the study of biomineralization and kidney stone formation. nih.gov The isotopic label can also be used to investigate the structure and dynamics of oxalate-containing materials using techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

In industrial processes, Sodium oxalate is an impurity in the production of alumina (B75360) from bauxite (B576324) ore. nih.gov Isotopic tracing with this compound could help optimize the removal process by providing detailed information on its behavior in the processing liquor. nih.gov

Refinement of Analytical Techniques for Enhanced Sensitivity, Throughput, and Automation

Advances in analytical techniques are paramount to unlocking the full potential of this compound as a tracer. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary methods for detecting and quantifying 13C-labeled compounds.

Future research will focus on improving the sensitivity of these techniques to detect even minute amounts of labeled metabolites. This is particularly important for in vivo studies where tracer concentrations are low. nih.gov High-throughput and automated analytical platforms will also be crucial for processing the large number of samples generated in systems biology studies. The development of new sample preparation methods and derivatization techniques will further enhance the accuracy and precision of these analyses. acs.org For instance, recent advancements in gas chromatography-tandem mass spectrometry (GC-MS/MS) have enabled the sensitive analysis of oxalate and related metabolites in biological samples. acs.org

Computational Modeling and Simulation for Predictive Isotopic Flux Analysis

Computational modeling and simulation are becoming increasingly integral to interpreting the complex datasets generated from isotopic tracing experiments. biorxiv.org Isotope-assisted metabolic flux analysis (13C-MFA) combines experimental data with computational models to quantify the rates of metabolic reactions. biorxiv.orgnih.gov

Future directions in this area include the development of more sophisticated computational algorithms and software for 13C-MFA. nih.gov These tools will be able to handle larger and more complex metabolic networks and incorporate data from multiple "omics" platforms. Predictive modeling will also play a crucial role, allowing researchers to simulate the effects of genetic mutations or drug treatments on metabolic fluxes. This "in silico" approach can help to identify potential therapeutic targets and guide the design of future experiments. d-nb.info

Q & A

Q. How is sodium oxalate-13C₂ synthesized, and what purity validation methods are recommended?

Sodium oxalate-13C₂ is typically synthesized by neutralizing isotopically labeled oxalic acid-13C₂ with sodium hydroxide. The reaction must be conducted under controlled pH (8–10) to avoid decomposition. Post-synthesis, purity is validated via:

- Isotopic enrichment analysis : Use ¹³C NMR to confirm >99% 13C incorporation at both carbon positions .

- Titrimetric assays : Standardize against potassium permanganate (USP methods) to quantify oxalate content, ensuring ≥99% chemical purity .

- Thermogravimetric analysis (TGA) : Confirm absence of hydrates or residual solvents (<0.5% weight loss below 150°C).

Q. What are the primary applications of sodium oxalate-13C₂ in foundational research?

- Calibration standards : Used in mass spectrometry (MS) and nuclear magnetic resonance (NMR) to quantify ¹³C enrichment in metabolic flux studies .

- Tracer studies : Tracks oxalate metabolism in renal physiology models, particularly in hyperoxaluria research .

- Redox reaction studies : Serves as a labeled reductant in kinetic analyses of metal-catalyzed oxidation reactions .

Advanced Research Questions

Q. How can isotopic dilution effects be minimized when using sodium oxalate-13C₂ in quantitative metabolic studies?

Isotopic dilution occurs when unlabeled endogenous oxalate pools dilute the tracer. Mitigation strategies include:

- Pre-dose stabilization : Administer a priming dose of unlabeled sodium oxalate to equilibrate the metabolic pool before introducing the ¹³C₂-labeled compound .

- High-resolution LC-MS/MS : Employ selective reaction monitoring (SRM) for m/z transitions specific to ¹³C₂-oxalate (e.g., m/z 134 → 88) to exclude natural abundance ¹²C signals .

- Compartmental modeling : Use software like SAAM II to correct for dilution effects in dynamic systems .

Q. What experimental design considerations are critical for NMR-based structural analysis of sodium oxalate-13C₂ in complex matrices?

- Solvent selection : Use deuterated water (D₂O) to suppress proton interference and enhance ¹³C signal clarity .

- Relaxation agents : Add Cr(III) acetylacetonate (0.01 M) to reduce T1 relaxation times, improving signal-to-noise ratios in quantitative NMR .

- Spectral referencing : Calibrate chemical shifts relative to an internal standard (e.g., DSS) to account for pH-dependent shifts in biological samples .

Q. How do detection limits for sodium oxalate-13C₂ compare across analytical platforms?

Q. What are the challenges in reconciling contradictory data from tracer studies using sodium oxalate-13C₂?

Discrepancies often arise from:

- Compartmentalization : Uneven tracer distribution in intracellular vs. extracellular pools. Address via subcellular fractionation paired with MS imaging .

- Kinetic isotope effects (KIE) : ¹³C may alter reaction rates. Control by comparing with ¹²C-oxalate in parallel experiments .

- Matrix interference : Co-eluting metabolites in LC-MS. Resolve using hydrophilic interaction chromatography (HILIC) with a zwitterionic stationary phase .

Methodological Best Practices

Q. How should researchers document synthesis and characterization of sodium oxalate-13C₂ for reproducibility?

- Detailed synthesis protocols : Specify stoichiometry, temperature, and purification steps (e.g., recrystallization from ethanol/water) .

- Raw spectral data : Attach ¹³C NMR (δ 164–168 ppm for carboxylate carbons) and IR (C=O stretch at 1,610 cm⁻¹) in supplementary materials .

- Batch-specific metadata : Report isotopic enrichment (atom % ¹³C), residual sodium hydroxide (via pH titration), and storage conditions (-20°C in desiccators) .

Q. What strategies improve the accuracy of sodium oxalate-13C₂ in long-term isotopic tracer studies?

- Stability testing : Monitor decomposition under storage conditions via accelerated stability studies (40°C/75% RH for 6 months) .

- Cross-validation : Compare results with orthogonal methods (e.g., NMR vs. MS) to identify platform-specific biases .

- Blinded analysis : Use independent labs for sample processing and data interpretation to reduce observer bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.